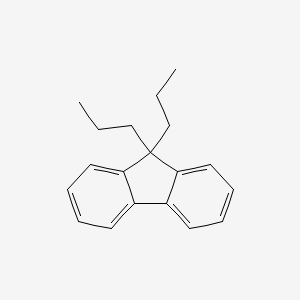![molecular formula C29H32O B14298339 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane CAS No. 116316-00-8](/img/structure/B14298339.png)
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves several steps. One common method includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with triphenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:
Camphor: Both compounds share a bicyclic structure, but camphor lacks the triphenylmethoxy group, making it less complex.
Borneol: Similar to camphor, borneol has a bicyclic structure but differs in its functional groups and reactivity.
Isoborneol: This compound is a stereoisomer of borneol and shares similar properties but with different spatial arrangements.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
116316-00-8 |
|---|---|
Fórmula molecular |
C29H32O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-trityloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C29H32O/c1-27(2)25-19-20-28(27,3)26(21-25)30-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26H,19-21H2,1-3H3 |
Clave InChI |
YIQDZHOXNJPGIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


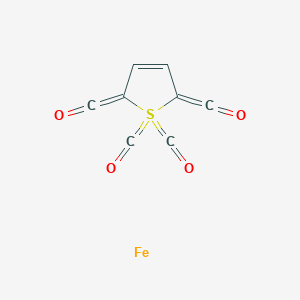
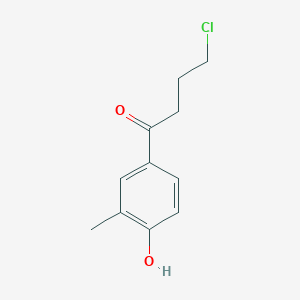
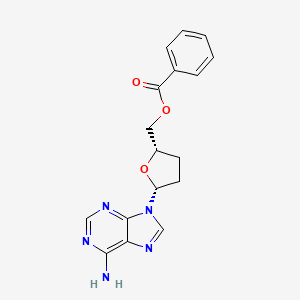
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
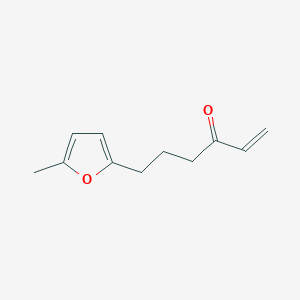

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

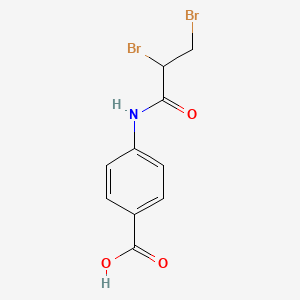
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
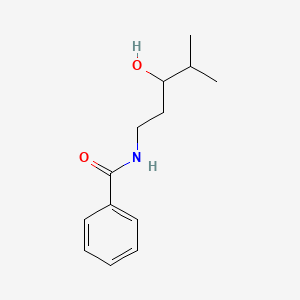
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
